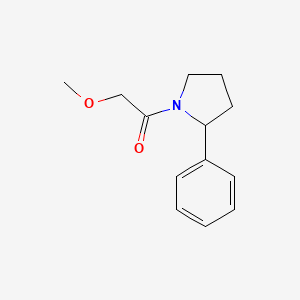
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone (MPPE) is a chemical compound that has been studied for its potential applications in scientific research. MPPE is a synthetic compound that belongs to the class of pyrrolidinones. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone is not fully understood, but it is thought to be related to its ability to modulate the activity of certain neurotransmitters in the brain. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to interact with the dopamine and serotonin systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been found to exhibit interesting biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has also been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize, and it exhibits interesting biochemical and physiological effects that make it a promising candidate for further research. However, there are also some limitations to the use of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body, and it may have unintended side effects that could affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone. One potential direction is to further explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an anxiolytic and antidepressant agent, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone and to identify any potential side effects or limitations of its use in laboratory experiments.
Synthesemethoden
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of 2-phenylpyrrolidine with ethyl chloroacetate, followed by the reaction of the resulting product with methanol and sodium hydroxide. Other methods include the reaction of 2-phenylpyrrolidine with ethyl chloroformate, followed by the reaction of the resulting product with methanol and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. 2-Methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-methoxy-1-(2-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-10-13(15)14-9-5-8-12(14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOVWWSCECPGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
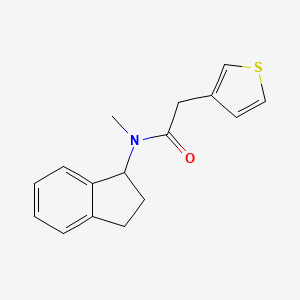
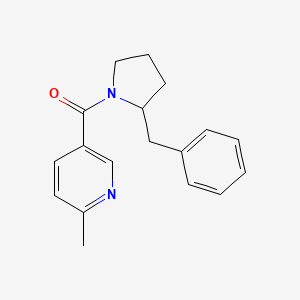
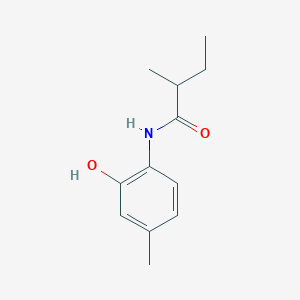
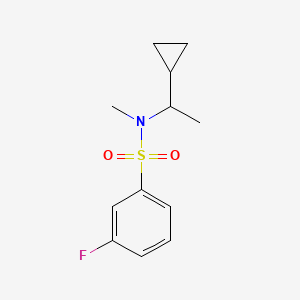
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
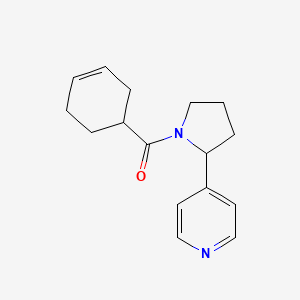

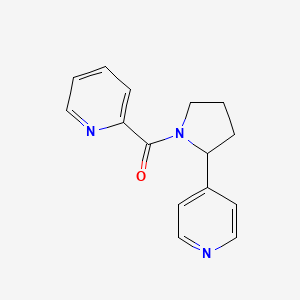
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)